Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate - 122549-26-2

Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

Catalog Number: EVT-1482522
CAS Number: 122549-26-2
Molecular Formula: C₁₄H₁₅FO₃
Molecular Weight: 250.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Atorvastatin Calcium is a 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor marketed under the brand name Lipitor, among others. [] It is used to prevent cardiovascular disease in those at high risk and treat abnormal lipid levels. []
  • Compound Description: These two regioisomeric compounds are investigated for their biological activity as p38 mitogen-activated protein kinase (MAPK) inhibitors. []

1- (β-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl] benzene hemihydrate

  • Compound Description: This compound represents a novel, preferred crystalline form of 1- (β-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl] benzene hemihydrate, characterized by its distinct X-ray powder diffraction pattern and infrared spectrum. [] The specific biological activity of this compound is not mentioned.

4'-Cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334)

  • Compound Description: ICI 176334 is a nonsteroidal antiandrogen. [] It is a racemic mixture, with its more potent enantiomer having the R absolute configuration. []

(R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid

  • Compound Description: (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid is a chiral compound with the potential to be used as a building block in the synthesis of various pharmaceuticals and fine chemicals. []

4-[3-(4-Fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]-benzonitrile (Finrozole)

  • Compound Description: Finrozole is a competitive, highly potent, and selective nonsteroidal aromatase inhibitor. [] Aromatase inhibitors like Finrozole are potentially useful in the endocrine therapy of estrogen-dependent diseases, such as breast cancer. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole & 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: These two compounds are isostructural derivatives synthesized in high yields. [] They both feature a planar molecular structure with a single fluorophenyl group oriented perpendicular to the plane. [] The specific biological activity of these compounds is not mentioned in the abstract.

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) & N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

  • Compound Description: These are two regioisomeric pyrazole derivatives. They were synthesized to verify the identity of a mislabeled "research chemical" advertised as a cannabinoid. [] The pharmacological activities of these isomers remain unexplored. []
  • Compound Description: These are optically active antifungal azoles showing potent activity against Candida albicans in vitro and in vivo, with a broad antifungal spectrum. [] Some derivatives exhibited potent growth-inhibitory activity against Aspergillus fumigatus. []

1-(4-Oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

  • Compound Description: This series of compounds showed promising results for antimicrobial activity against both Gram-positive and Gram-negative bacteria. []

3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine

  • Compound Description: The compound exhibits a non-planar structure with the 4-fluorophenyl ring twisted with respect to both the pyridopyrazine and pyridine rings. [] The specific biological activity of this compound is not mentioned in the abstract.

trans,cis-(±)-3′-(4-Fluorophenyl)-2-phenylspiro[2H-1-benzothiopyran-3(4H),2′-oxiran]-4-one 1-oxide

  • Compound Description: This compound's structure is characterized by a spiro junction between a benzothiopyran and an oxirane ring system, with a 4-fluorophenyl group attached to the oxirane ring. [] The specific biological activity of this compound is not mentioned in the abstract.

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

  • Compound Description: This compound is a newly identified cannabimimetic designer drug structurally similar to AZ-037, which is often sold by online vendors. []
  • Compound Description: The 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol Schiff base and its Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized and evaluated for their antibacterial activity. [] The metal complexes showed greater antibacterial activity compared to the free Schiff base ligand. []

(5RS,6SR)-6-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine N,N-dimethylformamide monosolvate

  • Compound Description: The compound is a dihydro-4H-1,3,4-oxadiazine derivative crystallized from N,N-dimethylformamide as a monosolvate. [] The molecules form complex sheets through a combination of N-H⋯N and C-H⋯O hydrogen bonds. []

3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives

  • Compound Description: This series of pyrazole derivatives was synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) A and B. [] Certain derivatives showed high selectivity for MAO-A, with potential antidepressant and anxiolytic effects. []

8-(4-Fluorophenyl)-2-((2E)-3-phenyl-2-propenoyl)-1,2,3,4-tetrahydropyrazolo[5,1-c][1,2,4]triazine (FR210575)

  • Compound Description: FR210575 is a novel, potent free radical scavenger that demonstrates neuroprotective effects against ischemic brain injury in vitro and in vivo. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

  • Compound Description: A-278637 is a potent and selective ATP-sensitive potassium (KATP) channel opener. [, ] This novel dihydropyridine is efficacious in suppressing urinary bladder contractions and demonstrates improved bladder selectivity compared to other KCOs. [, ]

Methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Compound Description: This compound's structure consists of a cyclohexene ring substituted with two 4-fluorophenyl groups and a carboxylate group. [] The crystal structure reveals two independent molecules in the asymmetric unit, each adopting an envelope conformation. [] The specific biological activity of this compound is not mentioned in the abstract.

3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP)

  • Compound Description: FMPP is an organic compound with potential applications in optics and electronics. [] It exhibits a non-linear optical response and has been studied for its crystal growth and optical properties. []

3-(4-Fluorophenyl)-N-((4-fluorophenyl)sulphonyl)acrylamide (FFSA)

  • Compound Description: FFSA is a potential tubulin polymerization inhibitor, potentially useful as an anticancer agent. [] Computational studies indicate that FFSA binds strongly to tubulin at the colchicine site, suggesting a mechanism for its inhibitory activity. []

2-(Dibutylamino)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-7-methyl-6,8-diphenylpyridine[3′,4′:2,3]thieno[5,4-d]pyrimidin-4(3H)-one

  • Compound Description: This compound is a complex polycyclic molecule containing a thienopyrimidine core. [] The crystal structure reveals a planar thienopyrimidine system with the 4-fluorophenyl ring twisted relative to the heterocyclic pyrimidinone ring. [] The specific biological activity of this compound is not mentioned in the abstract.

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

  • Compound Description: GNE-A is a potent and selective MET kinase inhibitor under investigation as a potential cancer treatment. [] Preclinical studies demonstrate favorable pharmacokinetic properties, with allometric scaling predicting a clearance of 1.3–7.4 mL/min/kg and a volume of distribution of 4.8–11 L/kg in humans. []

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

  • Compound Description: This compound is a potent gamma-secretase inhibitor with potential applications in the treatment of Alzheimer's disease. [] It exhibits an IC50 of 0.06 nM against gamma-secretase, indicating a high level of inhibitory activity. []

    [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

    • Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [] MAGL is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is an agonist of cannabinoid receptors (CB1 and CB2). [] Inhibition of MAGL leads to elevated levels of 2-AG, potentially offering therapeutic benefits in disorders related to mood, appetite, pain, and inflammation. [] JNJ-42226314 effectively inhibits MAGL, increases 2-AG levels, and exhibits antinociceptive properties in rodent models of pain. []

    4-(4-Fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile & 4-(4-Fluoro-3-phenoxyphenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

    • Compound Description: These two compounds were investigated to understand the role of fluorine substitution in supramolecular assembly formation. [] They form stable supramolecular structures through a combination of N—H⋯O, C—H⋯O and C—H⋯F hydrogen bonds. [] Replacing the fluorine with a methyl group significantly alters the crystal packing interactions. []

    1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl) piperazine dihydrochloride (KB-2796)

    • Compound Description: KB-2796 is a novel calcium channel blocker that demonstrated vasodilatory effects, particularly in cerebral blood vessels. [, ] Studies explored its impact on free fatty acid liberation in ischemic rat brains and focused on identifying its metabolites to understand its metabolic fate and potential drug-drug interactions. [, ]

    N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

    • Compound Description: BMS-777607 is a selective and orally efficacious inhibitor of the Met kinase superfamily, exhibiting potent antitumor activity. [] In preclinical studies, BMS-777607 demonstrated complete tumor growth inhibition in a Met-dependent human gastric carcinoma xenograft model following oral administration. []

    1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235)

    • Compound Description: SCH 58235 is a potent, orally active cholesterol absorption inhibitor designed based on the structure of a previously identified lead compound. [] It effectively lowers serum total cholesterol and liver cholesteryl esters in a cholesterol-fed hamster model, highlighting its potential as a therapeutic agent for managing cholesterol levels. []

    (S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide

    • Compound Description: This compound is a potent and orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition, a significant improvement over its predecessor, which exhibited such inhibition due to the formation of a reactive intermediate. [] This characteristic makes it a promising candidate for further development as a therapeutic agent.

    4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (SB202190)

    • Compound Description: SB202190 is a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. [] The activation of p38 MAPK in proximal tubular cells during renal injury plays a crucial role in the development of renal fibrosis. SB202190 has been investigated as a potential therapeutic agent for renal fibrosis by inhibiting p38 MAPK activity. []

    5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

    • Compound Description: ASP5854 is a potent and selective dual antagonist of adenosine A1 and A2A receptors, demonstrating efficacy in animal models of Parkinson's disease and cognitive impairment. [] Its ability to block both receptors contributes to its therapeutic potential in addressing both the motor and cognitive symptoms associated with these conditions. []

    Properties

    CAS Number

    122549-26-2

    Product Name

    Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

    IUPAC Name

    methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

    Molecular Formula

    C₁₄H₁₅FO₃

    Molecular Weight

    250.27

    InChI

    InChI=1S/C14H15FO3/c1-9(2)13(16)12(14(17)18-3)8-10-4-6-11(15)7-5-10/h4-9H,1-3H3

    SMILES

    CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)OC

    Synonyms

    2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxo-pentanoic Acid Methyl Ester;

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.